![molecular formula C25H22FN3O3 B2650149 (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941910-20-9](/img/structure/B2650149.png)
(4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
“(4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a compound that has been studied for its potential inhibitory effects on tyrosinase, an enzyme involved in melanogenesis . This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of this compound involves the design and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of tyrosinase .Chemical Reactions Analysis
This compound has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). It has shown to be a competitive inhibitor .Scientific Research Applications
Antipsychotic Potential
A study explored a series of compounds with structures similar to (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, evaluating them for antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, indicating their possible effectiveness as antipsychotic (neuroleptic) drugs. Notably, the compounds demonstrated selectivity towards 5-HT(2A) receptors, a target in the treatment of schizophrenia and other psychiatric disorders (Raviña et al., 2000).
Corrosion Inhibition
Another research application involves the prevention of mild steel corrosion in acidic media. A compound structurally related to (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone demonstrated significant inhibition efficiency on mild steel corrosion, acting as a mixed type inhibitor in 1 N HCl. This suggests potential industrial applications in protecting metal surfaces against corrosive damage (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
Synthesis and evaluation of similar compounds have shown potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) isolates. These findings point to the potential use of such compounds in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Inoue et al., 1994).
Electrochemical Studies
Electrochemical studies on compounds with similar structures to (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone have been reported. These studies offer insights into the electrochemical behavior of such compounds, potentially informing their use in various chemical and pharmaceutical applications (Srinivasu et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c26-20-9-6-18(7-10-20)17-32-21-4-1-3-19-8-11-23(27-24(19)21)28-12-14-29(15-13-28)25(30)22-5-2-16-31-22/h1-11,16H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMJQQJPEFHOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone |
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